![molecular formula C8H7BrN2 B169599 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 183208-22-2](/img/structure/B169599.png)

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Vue d'ensemble

Description

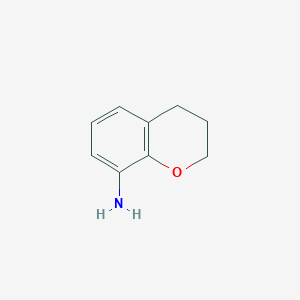

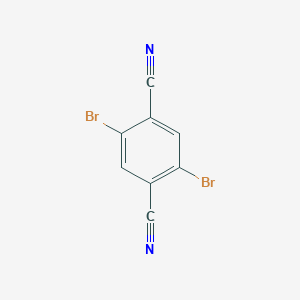

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a compound where fused six-membered pyridine and five-membered pyrrole rings form the essentially planar aza-indole skeleton .

Synthesis Analysis

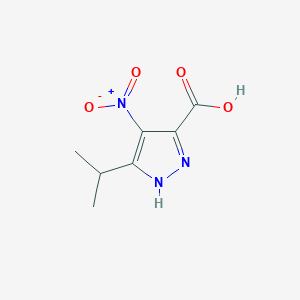

A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Molecular Structure Analysis

The fused six-membered pyridine and five-membered pyrrole rings in the title compound form the essentially planar aza-indole skeleton .

Chemical Reactions Analysis

The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Applications De Recherche Scientifique

Synthesis of Complex Heterocycles

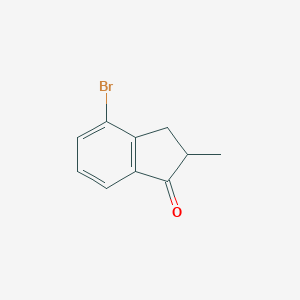

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine serves as a versatile building block in the synthesis of complex heterocycles. Notably, it's used in the preparation of 2,3-disubstituted frameworks through Fischer indole cyclization, enabling the construction of 5-bromo-7-azaindole scaffolds with varied substituents (Alekseyev et al., 2015). This compound also plays a crucial role in synthesizing 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride and its analogs, showcasing its applicability in generating a range of structurally diverse molecules (Nechayev et al., 2013).

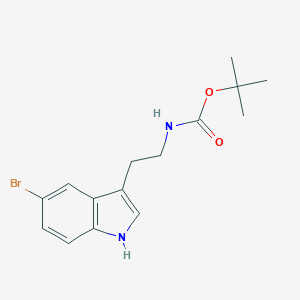

Alkaloid Synthesis

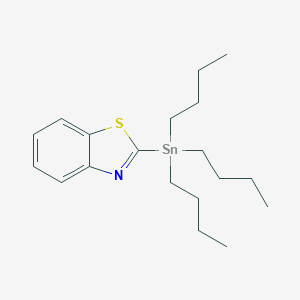

The compound is instrumental in the total and formal synthesis of natural alkaloids like variolin B and deoxyvariolin B. It's used in selective palladium-mediated functionalization, highlighting its significance in constructing complex molecular architectures and advancing the synthesis of bioactive natural products (Baeza et al., 2010).

Facilitation of Novel Heterocyclization Reactions

This compound is key in novel heterocyclization methods, particularly in synthesizing the core of marine alkaloids variolins and related azolopyrimidines. This reveals its utility in generating biologically significant structures, offering a gateway to synthesizing a new class of compounds with potential therapeutic applications (Mendiola et al., 2004).

Novel Synthesis Techniques

It's used in the innovative synthesis of 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines, showcasing its role in developing efficient, mild condition synthesis methods for novel compounds. This not only expands the chemical space but also offers more environmentally friendly and sustainable approaches to synthesizing complex molecules (Vilches-Herrera et al., 2013).

Antitumor Activity in Experimental Models

1H-pyrrolo[2,3-b]pyridine derivatives, including those related to this compound, have shown promising results in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and aggressive cancer. These derivatives act as cyclin-dependent kinase 1 inhibitors, reducing cell proliferation and inducing apoptosis, showcasing the potential of this compound in therapeutic applications (Carbone et al., 2013).

Mécanisme D'action

Mode of Action

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process, thereby disrupting the signaling pathways .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially affecting the growth and spread of cancer cells .

Result of Action

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis . It also significantly inhibits the migration and invasion of cancer cells .

Analyse Biochimique

Biochemical Properties

It is known that pyrrolopyridine derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the derivative and the biological context in which it is present.

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

5-bromo-1-methylpyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-11-3-2-6-4-7(9)5-10-8(6)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOBGKHOQSQKRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=CC(=CN=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30571112 | |

| Record name | 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183208-22-2 | |

| Record name | 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B169551.png)